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A new frontier in aldosterone modulation for the treatment of chronic kidney disease and

related cardiovascular complications is emerging with two distinct therapeutic strategies:

aldosterone synthase inhibition and mineralocorticoid receptor antagonism. This guide provides

a detailed, data-driven comparison of BI 690517 (vicadrostat), a novel aldosterone synthase

inhibitor, and finerenone, a non-steroidal mineralocorticoid receptor antagonist.

This document is intended for researchers, scientists, and drug development professionals,

offering an objective analysis of the available preclinical and clinical data for both compounds.

The information is presented to facilitate a comprehensive understanding of their respective

mechanisms of action, pharmacological profiles, and clinical potential.

Executive Summary
BI 690517 and finerenone both target the deleterious effects of aldosterone, a key hormone in

the renin-angiotensin-aldosterone system (RAAS) implicated in the pathophysiology of

cardiorenal diseases. However, they achieve this through fundamentally different mechanisms.

BI 690517 acts upstream by inhibiting aldosterone synthase, the enzyme responsible for

aldosterone production. In contrast, finerenone acts downstream by directly blocking the

mineralocorticoid receptor (MR), preventing aldosterone from exerting its effects.

Finerenone is a clinically validated and approved therapy for chronic kidney disease (CKD)

associated with type 2 diabetes (T2D), with a robust body of evidence from large-scale Phase

III trials. BI 690517 is an investigational drug in earlier stages of clinical development, with

promising Phase II data, particularly when used in combination with standard-of-care therapies.
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The key differentiator for BI 690517 may lie in its potential for additive or synergistic effects with

other therapies and a possibly distinct safety profile, particularly concerning hyperkalemia,

which requires further investigation in larger outcome trials.

Mechanism of Action
BI 690517: Aldosterone Synthase Inhibition
BI 690517 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known

as CYP11B2.[1][2] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of

aldosterone. By inhibiting AS, BI 690517 directly reduces the production of aldosterone,

thereby mitigating its downstream pathological effects on the heart and kidneys, such as

inflammation, fibrosis, and sodium retention.[3][4] A key characteristic of BI 690517 is its high

selectivity for aldosterone synthase over cortisol synthase (CYP11B1), which shares significant

homology.[5][6] This selectivity is crucial for avoiding interference with the production of

cortisol, a vital steroid hormone, thus minimizing the risk of adrenal insufficiency.[5][6]
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Signaling pathway of BI 690517 and finerenone.
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Finerenone: Non-Steroidal Mineralocorticoid Receptor
Antagonism
Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist.[7] It directly

competes with aldosterone for binding to the MR, thereby preventing receptor activation and

the subsequent translocation to the nucleus, where it would otherwise modulate the

transcription of pro-inflammatory and pro-fibrotic genes.[8] Unlike older, steroidal MRAs such

as spironolactone and eplerenone, finerenone's non-steroidal structure contributes to its high

selectivity for the MR with minimal activity at other steroid hormone receptors like androgen

and progesterone receptors.[8][9] This selectivity is associated with a lower incidence of

hormonal side effects.[10]

Head-to-Head Comparison of Physicochemical and
Pharmacokinetic Properties

Feature BI 690517 (Vicadrostat) Finerenone

Drug Class
Aldosterone Synthase Inhibitor

(ASi)[2]

Non-steroidal Mineralocorticoid

Receptor Antagonist (MRA)[7]

Mechanism
Inhibits the production of

aldosterone[3][4]

Blocks the mineralocorticoid

receptor[8]

Chemical Structure
Information not publicly

detailed
Non-steroidal[7]

Half-life 4.4 - 6.3 hours[11][12] ~2 - 3 hours[1][13]

Metabolism
Information not publicly

detailed

Primarily by CYP3A4 (~90%)

and to a lesser extent by

CYP2C8 (~10%) to inactive

metabolites[13][14]

Excretion
Information not publicly

detailed

~80% in urine (<1%

unchanged), ~20% in feces

(<0.2% unchanged)[1][14]

Food Effect

High-fat meal reduces the rate

but not the extent of

absorption[11][12]

No clinically significant effect

on AUC with a high-fat, high-

calorie meal[1][14]
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Clinical Efficacy and Safety: A Comparative
Overview
Direct head-to-head clinical trials comparing BI 690517 and finerenone are not available. The

following comparison is based on data from their respective clinical development programs.

BI 690517: Phase II Clinical Data
The primary evidence for BI 690517's efficacy comes from a Phase II, randomized, double-

blind, placebo-controlled trial (NCT05182840).[15][16] This study evaluated the safety and

efficacy of multiple doses of BI 690517, both alone and in combination with the SGLT2 inhibitor

empagliflozin, in patients with CKD with or without T2D.[16][17]

Key Findings:

Albuminuria Reduction: After 14 weeks, BI 690517 demonstrated a significant, dose-

dependent reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo.

[6][17] When administered on top of empagliflozin, BI 690517 led to a reduction in

albuminuria by up to 39.5% versus placebo.[16][18]

Combination Therapy: The combination of BI 690517 with empagliflozin suggested potential

for additive kidney benefits.[16] A key secondary endpoint, a clinically meaningful UACR

reduction of ≥30%, was achieved by up to 70% of patients treated with BI 690517 on top of

empagliflozin.[16]

Safety Profile: BI 690517 was generally well-tolerated.[16] While dose-dependent modest

increases in serum potassium were observed, the co-administration of empagliflozin

appeared to mitigate the risk of hyperkalemia.[16]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://digitalcommons.providence.org/publications/6569/
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://academic.oup.com/ndt/article/39/Supplement_1/gfae069-0157-1418/7677007
http://www.nephjc.com/news/lancet-asi
https://academic.oup.com/ndt/article/39/Supplement_1/gfae069-0157-1418/7677007
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://www.biospace.com/boehringer-ingelheim-achieves-major-milestone-in-chronic-kidney-disease-aldosterone-synthase-inhibitor-on-top-of-empagliflozin-delivers-promising-results-in-phase-ii-trial
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BI 690517 Phase II Trial (NCT05182840)
[16][17]

Population
Adults with CKD, with or without T2D, on stable

ACEi or ARB therapy.

Intervention

Multiple oral doses of BI 690517 (3 mg, 10 mg,

or 20 mg) or placebo for 14 weeks, with or

without background empagliflozin.

Primary Endpoint Change from baseline in UACR at 14 weeks.

Key Efficacy Outcome

Significant, dose-dependent reduction in UACR.

Up to 39.5% reduction with BI 690517 on top of

empagliflozin vs. placebo.

Key Safety Finding

Generally well-tolerated. Modest, dose-

dependent increases in serum potassium,

potentially mitigated by empagliflozin.

Finerenone: Phase III Clinical Data
Finerenone's efficacy and safety have been established in two large-scale, randomized,

double-blind, placebo-controlled Phase III trials: FIDELIO-DKD and FIGARO-DKD.[19][20]

These trials enrolled over 13,000 patients with CKD and T2D.

Key Findings from FIDELIO-DKD (NCT02540993):[19][21]

Primary Outcome (Kidney Composite): Finerenone significantly reduced the risk of the

primary composite outcome of kidney failure, a sustained decrease of at least 40% in eGFR

from baseline, or death from renal causes compared to placebo.[19]

Secondary Outcome (Cardiovascular Composite): Finerenone also demonstrated a

reduction in the key secondary composite cardiovascular outcome (death from

cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for

heart failure).[19]

Key Findings from FIGARO-DKD (NCT02545049):[20][22]
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Primary Outcome (Cardiovascular Composite): In a population with earlier-stage CKD,

finerenone significantly reduced the incidence of the primary composite cardiovascular

outcome compared to placebo.[20]

Safety Profile: Across both trials, the incidence of adverse events was generally similar

between the finerenone and placebo groups.[19][20] Hyperkalemia leading to treatment

discontinuation was more frequent with finerenone but remained at a low rate.[19]

Finerenone Phase III Trials (FIDELIO-DKD
& FIGARO-DKD)[19][20]

Population
Adults with CKD and T2D on maximal tolerated

dose of a RAS inhibitor.

Intervention Finerenone (10 or 20 mg once daily) or placebo.

Primary Endpoint

FIDELIO-DKD: Composite of kidney failure,

sustained ≥40% eGFR decline, or renal death.

FIGARO-DKD: Composite of cardiovascular

death, nonfatal MI, nonfatal stroke, or

hospitalization for heart failure.

Key Efficacy Outcomes

Significant reduction in both kidney and

cardiovascular composite outcomes across the

spectrum of CKD in T2D.

Key Safety Finding

Higher incidence of hyperkalemia leading to

discontinuation compared to placebo, but the

overall rate was low.

Experimental Protocols
BI 690517 Phase II Trial (NCT05182840)

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group,

dose-finding study.[15][16]

Patient Population: Adults with CKD (eGFR ≥30 and <90 mL/min/1.73 m²) and albuminuria

(UACR ≥200 and <5000 mg/g), with or without T2D, on a stable and maximally tolerated
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dose of an ACE inhibitor or ARB.[15]

Procedure: The trial included an 8-week run-in period where participants were randomized to

receive either empagliflozin 10 mg or a matching placebo.[16] Following this, eligible

participants were randomized again to one of three doses of BI 690517 (3 mg, 10 mg, or 20

mg) or placebo once daily for 14 weeks, in addition to their background therapy.[16]

Primary Endpoint Assessment: The primary endpoint was the percentage change in UACR

from baseline to week 14, measured in a first-morning void urine sample.[15]

Safety Monitoring: Included regular monitoring of serum potassium and eGFR.[15]
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Treatment Arms

Screening
(N=1714)

8-Week Run-in Period
(N=714)

Randomization 1
(1:1)

Empagliflozin 10 mg Placebo

Randomization 2
(N=586)

14-Week Treatment Period

Follow-up BI 690517 3 mg BI 690517 10 mg BI 690517 20 mg Placebo

Click to download full resolution via product page

BI 690517 Phase II Trial Workflow.

Finerenone Phase III Trials (FIDELIO-DKD & FIGARO-
DKD)

Study Design: Both were multi-center, international, randomized, double-blind, placebo-

controlled, parallel-group, event-driven trials.[22][23]
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Patient Population: Adults with CKD and T2D receiving a maximally tolerated labeled dose of

a RAS inhibitor.[24] Inclusion criteria for eGFR and UACR differed slightly between the two

trials to enroll patients across a broad spectrum of CKD severity.[19][20]

Procedure: Patients were randomized 1:1 to receive either finerenone (10 mg or 20 mg once

daily, based on baseline eGFR) or a matching placebo.[24] Doses could be titrated during

the study based on serum potassium levels and eGFR stability.[23][25]

Endpoint Adjudication: All primary and key secondary endpoints were adjudicated by an

independent clinical endpoint committee blinded to treatment assignment.

Safety Monitoring: Regular monitoring of serum potassium was a key component of the

safety protocol, with specific guidelines for dose adjustment or discontinuation.[23][25]

Conclusion
BI 690517 and finerenone represent two promising, yet distinct, approaches to mitigating the

cardiorenal consequences of aldosterone excess. Finerenone, as a selective non-steroidal

MRA, has a well-established efficacy and safety profile from large Phase III trials, leading to its

regulatory approval. Its benefits in reducing both kidney disease progression and

cardiovascular events in patients with CKD and T2D are clear.

BI 690517, as a selective aldosterone synthase inhibitor, offers a novel mechanism of action

that directly targets the production of aldosterone. Early clinical data are encouraging,

particularly the significant reduction in albuminuria and the potential for a favorable safety

profile when combined with an SGLT2 inhibitor. The ongoing and future clinical trials for BI

690517 will be crucial in defining its role in the therapeutic landscape.

For the research and drug development community, the key considerations for these two

agents will be their potential for use in different patient populations, their long-term safety

profiles, and their efficacy in combination with existing and emerging therapies for cardiorenal

diseases. The distinct mechanisms of action may offer opportunities for personalized medicine

or combination strategies to achieve optimal patient outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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